

An In-depth Technical Guide to the Physical and Chemical Properties of Betazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Betazine**

Cat. No.: **B1229141**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betazine, with the IUPAC name 3-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid, is an organic compound structurally related to the amino acid tyrosine.^[1] Historical research has indicated its potential as an anti-leukemic agent, suggesting a basis for further investigation into its biological activities and mechanism of action.^[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of **Betazine**, alongside detailed, generalized experimental protocols for their determination. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

The following tables summarize the known and computed physical and chemical properties of **Betazine**.

Identifier	Value	Source
IUPAC Name	3-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid	PubChem[1]
Synonyms	Betasine, β -amino-4-hydroxy-3,5-diiodobenzene propanoic acid	PubChem[1]
CAS Number	3734-24-5	PubChem[1]
Molecular Formula	<chem>C9H9I2NO3</chem>	PubChem[1]
Molecular Weight	432.98 g/mol	PubChem[1]
Physical Property	Value	Source
Melting Point	178-179 °C (with decomposition)	DrugFuture
Solubility	Sparingly soluble in water; Soluble in aqueous solutions of hydrochloric acid and caustic alkalies; Practically insoluble in organic solvents.	DrugFuture
Appearance	Crystals	DrugFuture
Computed Property	Value	Source
XLogP3-AA	-1	PubChem[1]
Hydrogen Bond Donor Count	3	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Rotatable Bond Count	3	PubChem[1]
Exact Mass	432.86719 Da	PubChem[1]
Topological Polar Surface Area	83.6 Å ²	PubChem[1]

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the determination of the physical and chemical properties of **Betazine**.

Melting Point Determination

This protocol is based on the capillary method, a standard technique for determining the melting point of a crystalline solid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Ensure the **Betazine** sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Set the apparatus to heat at a rate of approximately 10-20°C per minute for a preliminary, rapid determination of the approximate melting range.
- Allow the apparatus to cool to at least 20°C below the approximate melting point.
- Prepare a new capillary with the sample and place it in the apparatus.
- Heat the sample at a slow rate, approximately 1-2°C per minute, when the temperature is within 15-20°C of the expected melting point.^[3]

- Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range). [3]

Solubility Determination

This protocol describes a general method for qualitatively assessing the solubility of **Betazine** in various solvents.

Apparatus:

- Test tubes and rack
- Vortex mixer
- Spatula
- Graduated pipettes

Solvents to be tested:

- Water
- Aqueous solutions of hydrochloric acid (e.g., 1 M HCl)
- Aqueous solutions of sodium hydroxide (e.g., 1 M NaOH)
- Common organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, hexane)

Procedure:

- Add approximately 10-20 mg of **Betazine** to a series of clean, dry test tubes.
- To each tube, add 1 mL of the respective solvent.
- Agitate the mixtures vigorously using a vortex mixer for 1-2 minutes.
- Allow the tubes to stand and observe for any undissolved solid.

- Record the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent. For compounds with acidic or basic functional groups, solubility in aqueous acid or base involves a chemical reaction to form a salt.[4]

UV-Vis Spectroscopy

This protocol outlines the procedure for obtaining the UV-Visible absorption spectrum of **Betazine**, which is useful for identifying chromophores and for quantitative analysis.

Apparatus:

- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes
- Analytical balance

Procedure:

- Prepare a stock solution of **Betazine** in a suitable solvent in which it is soluble (e.g., a dilute aqueous solution of HCl or NaOH). The concentration should be accurately known.
- From the stock solution, prepare a series of dilutions to determine a concentration that gives a maximum absorbance in the range of 0.1 to 1.0.
- Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
- Rinse the cuvette with the **Betazine** solution and then fill it with the solution.
- Place the cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm). The absorption of tyrosine and its derivatives is typically in the 230-300 nm range.[5]
- Identify the wavelength(s) of maximum absorbance (λ_{max}).

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general guideline for preparing a sample of **Betazine** for ¹H and ¹³C NMR analysis to elucidate its chemical structure.

Apparatus:

- NMR spectrometer
- 5 mm NMR tubes
- Vial
- Pipette

Procedure:

- Accurately weigh 5-25 mg of **Betazine** for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[\[6\]](#)
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent in which **Betazine** is soluble (e.g., D₂O with a small amount of DCI or NaOD to aid dissolution).
- Gently swirl or vortex the vial to completely dissolve the sample. Gentle heating may be applied if necessary.[\[6\]](#)
- If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[\[6\]](#)
- Cap the NMR tube securely and label it.
- Acquire the NMR spectrum according to the instrument's standard operating procedures.

Mass Spectrometry (MS)

This protocol describes a general approach for obtaining the mass spectrum of **Betazine** to confirm its molecular weight and fragmentation pattern.

Apparatus:

- Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)

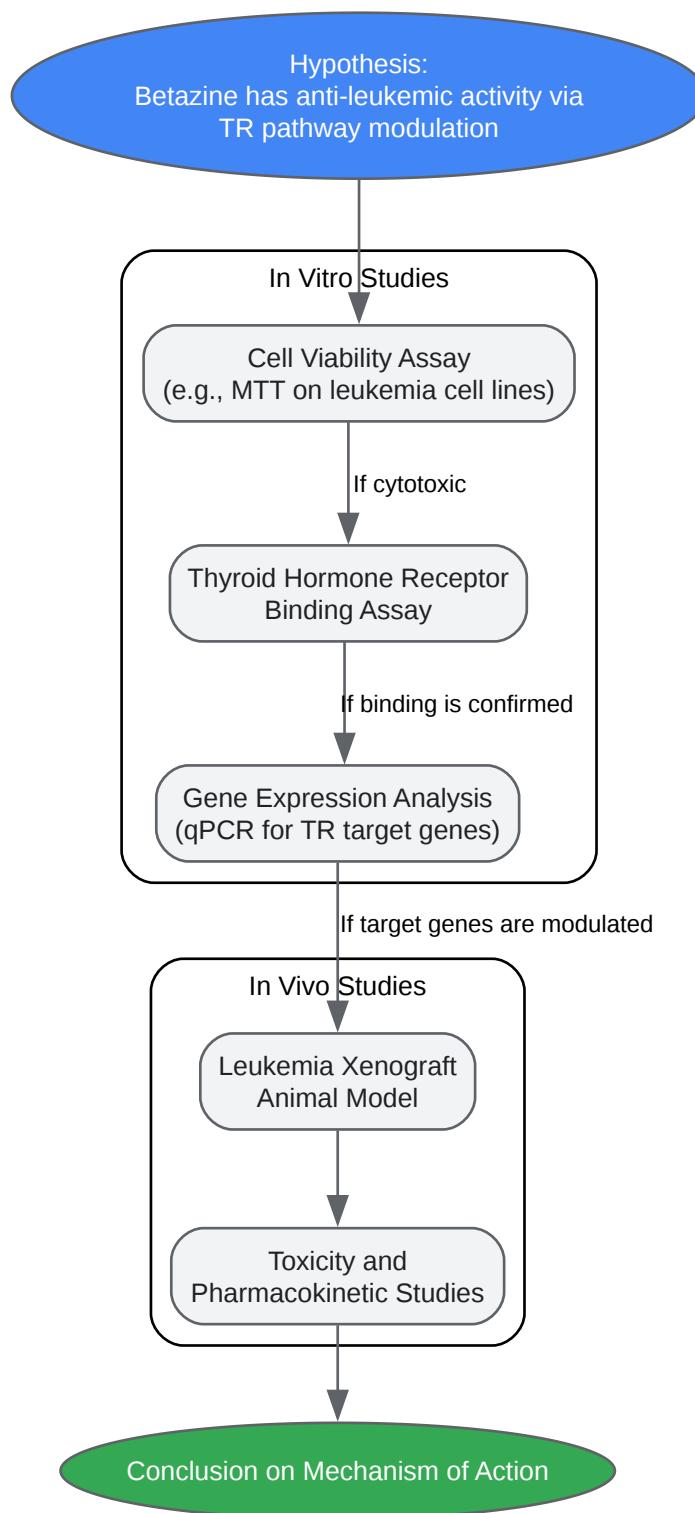
- Syringe pump or autosampler
- Vials

Procedure:

- Prepare a dilute solution of **Betazine** in a solvent compatible with the ionization source (e.g., methanol or a water/acetonitrile mixture).
- Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through an LC-MS system.
- Acquire the mass spectrum in both positive and negative ion modes to determine which provides a better signal for the molecular ion.
- Analyze the resulting spectrum for the molecular ion peak ($[M+H]^+$ or $[M-H]^-$). Due to the presence of two iodine atoms, which are monoisotopic, a characteristic isotopic pattern is not expected as with chlorine or bromine.^{[7][8]}

Biological Activity and Signaling Pathways

Reported Biological Activity


A study published in 1958 reported that **Betazine** exhibits anti-leukemic activity.^[2] This finding suggests that **Betazine** may interfere with cellular processes critical for the proliferation of leukemia cells. However, detailed modern studies on its mechanism of action are not readily available in the public domain. Iodinated amino acids are known to be precursors to thyroid hormones, which regulate a wide range of metabolic processes.^[9] Thyroid hormones exert their effects by binding to nuclear receptors and modulating gene expression, and they can also have non-genomic effects.^[10]

Hypothetical Signaling Pathway

Given the structural similarity of **Betazine** to iodinated tyrosine derivatives that form thyroid hormones, a plausible, yet hypothetical, mechanism of action could involve interference with thyroid hormone signaling pathways. It is important to emphasize that the following proposed pathway is speculative and requires experimental validation.

One potential mechanism is that **Betazine** could act as an antagonist or partial agonist at thyroid hormone receptors (TRs), thereby disrupting the normal regulation of gene transcription involved in cell growth and differentiation.

Below is a conceptual workflow for investigating the biological activity of **Betazine**.

[Click to download full resolution via product page](#)

Conceptual workflow for investigating the biological activity of **Betazine**.

Conclusion

Betazine is a di-iodinated amino acid derivative with reported anti-leukemic properties. This guide has summarized its known physical and chemical characteristics and provided generalized protocols for their experimental determination. While the precise mechanism of its biological activity remains to be fully elucidated, its structural relationship to thyroid hormone precursors suggests a potential interaction with nuclear hormone receptor signaling pathways. Further research is warranted to validate its therapeutic potential and to delineate the molecular pathways through which it exerts its effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Betazine | C9H9I2NO3 | CID 3080599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [Anti-leukemic activity of betazine and of certain its analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. www1.udel.edu [www1.udel.edu]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Endocrinology - Wikipedia [en.wikipedia.org]
- 10. Thyroid Hormone Signaling Pathways: Time for a More Precise Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Betazine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1229141#physical-and-chemical-properties-of-betazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com